molecular formula C21H15IN2OS B2364117 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313232-68-7

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2364117
CAS No.: 313232-68-7
M. Wt: 470.33
InChI Key: YRRVRAVVPGYYRI-UHFFFAOYSA-N
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Description

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features an iodine atom, a benzamide group, and a benzothiazole moiety

Properties

IUPAC Name

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2OS/c1-13-5-10-18-19(11-13)26-21(24-18)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRVRAVVPGYYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzothiazole moiety.

    Coupling Reactions: The benzamide group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibit significant anticancer properties. For instance, derivatives containing the benzothiazole moiety have been shown to inhibit cell viability in various cancer cell lines, including ovarian and breast cancers. In vitro studies report IC50 values indicating effective inhibition of these cancer types.

Case Study:
A study evaluating similar benzothiazole derivatives found that several compounds demonstrated promising anticancer activity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines with IC50 values ranging from 5 to 15 µM. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antitubercular Activity

Similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The presence of the iodine atom enhances the compound's reactivity, making it a potential candidate for developing new anti-tubercular agents.

Case Study:
In a study focused on iodine-containing compounds, researchers found that modifications to the benzothiazole moiety led to enhanced activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.5 µg/mL.

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing more complex molecules.

Reaction Types

  • Substitution Reactions : The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
  • Oxidation and Reduction : The compound can participate in oxidation and reduction reactions involving the benzothiazole moiety.
  • Coupling Reactions : The benzamide group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions:

Reaction TypeCommon ReagentsConditions
Nucleophilic SubstitutionSodium azide (NaN₃), KSCNPolar aprotic solvents (DMSO)
OxidationKMnO₄, H₂O₂Aqueous or organic solvents
ReductionNaBH₄, LiAlH₄Anhydrous conditions

Material Science Applications

In material science, this compound can be incorporated into materials designed for specific electronic or optical properties. Its unique structural features allow for tailored interactions within composite materials.

Case Study: Electronic Properties

Research has demonstrated that incorporating this compound into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials. For example, composites made with this compound exhibited improved charge transport properties when tested in organic electronic devices.

Mechanism of Action

The mechanism of action of 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known to engage in π-π stacking and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 4-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 3-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Uniqueness

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with biological targets. The presence of the benzothiazole moiety also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound possesses a unique structure characterized by an iodine atom and a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the following steps:

  • Formation of Benzothiazole Moiety : This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde.
  • Amidation : The final step involves coupling the iodinated benzothiazole derivative with 4-aminobenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in suitable solvents.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives containing benzothiazole have shown promising results against various cancer cell lines, including ovarian and breast cancer cells. In vitro studies have reported IC50 values indicating effective inhibition of cell viability in these cancer types .

Antimicrobial Activity

The compound's benzothiazole component is associated with notable antimicrobial properties. Studies have demonstrated that related compounds exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, suggesting potential as new antimicrobial agents .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation or microbial survival.
  • Cell Signaling Pathways : The compound may modulate pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Study: Anticancer Activity

A study evaluated the effects of various benzothiazole derivatives on ovarian cancer cell lines. The results indicated that modifications in the benzothiazole structure significantly influenced the potency of the compounds. For instance, a derivative with a methyl group at the 6-position exhibited enhanced activity compared to its counterparts without this substitution .

Case Study: Antimicrobial Efficacy

In another investigation, several benzothiazole derivatives were tested against Cryptococcus neoformans. The results showed that specific structural modifications led to improved antifungal activity, with some compounds achieving MICs comparable to established antifungals like amphotericin B .

Data Summary

Compound NameBiological ActivityIC50/MIC ValuesReference
This compoundAnticancerOvarian Cancer: 31.5 µM
Related Benzothiazole DerivativeAntimicrobialMIC against C. neoformans: 0.50 µg/mL
Benzothiazole DerivativeAntibacterialMIC against S. aureus: 7.8 µg/mL

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